1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one
Overview
Description
1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one is a complex organic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperazine moiety and the phenyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of an appropriate hydrazine derivative with a β-diketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced via a Mannich reaction, where the pyrazolone core reacts with formaldehyde and 1-(2-methylphenyl)piperazine.
Final Coupling: The final step involves coupling the intermediate with a phenyl group under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and piperazine groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-4-[[4-(4-bromophenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one
- 1,5-Dimethyl-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one
Uniqueness
1,5-Dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one is unique due to the presence of the 2-methylphenyl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,5-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-18-9-7-8-12-22(18)26-15-13-25(14-16-26)17-21-19(2)24(3)27(23(21)28)20-10-5-4-6-11-20/h4-12H,13-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENJYIGWJYHWCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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